2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine
Overview
Description
2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine is a heterocyclic compound with a complex structure that includes furan, pyrazole, triazole, and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its inhibitory activity against certain enzymes and receptors.
Biology: It is used in biological studies to understand its interaction with various biomolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with pyrazole, triazole, and pyrimidine rings. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine is unique due to the presence of the furan ring, which can impart distinct chemical and biological properties.
Biological Activity
2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine is a compound of significant interest due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological profiles. Recent studies have highlighted its interactions with various biological targets, particularly in the context of adenosine receptors.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.21 g/mol. It features a complex heterocyclic structure that contributes to its biological activity.
Property | Value |
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Molecular Formula | |
Molecular Weight | 241.21 g/mol |
CAS Number | 162401-16-3 |
Interaction with Adenosine Receptors
One of the primary areas of focus for this compound is its role as an antagonist of the A2A adenosine receptor (AR). Studies have demonstrated that derivatives of this compound exhibit significant binding affinities to A2A ARs. For instance, a study reported a Ki value of approximately 111 nM for one of its fluorescent derivatives in radioligand binding assays using HEK293 cells expressing human A2A ARs . This suggests that the compound can effectively inhibit receptor activity, which may have therapeutic implications in conditions such as Parkinson's disease and cancer.
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazole derivatives, including those similar to this compound. Pyrazole compounds have shown varied efficacy against different microbial strains. While specific data on this compound's antimicrobial activity is limited, the general trend indicates that modifications in the pyrazole structure can enhance antibacterial and antifungal properties .
Case Study: A2A Receptor Antagonism
In a detailed pharmacological study involving a series of pyrazolo[4,3-e][1,2,4]triazolo derivatives including our compound of interest, researchers utilized NanoBRET technology to assess ligand binding and receptor activation. The results indicated that these compounds could selectively modulate A2A AR activity with potential applications in drug development for neurological disorders .
Synthesis and Evaluation
The synthesis of this compound has been documented alongside evaluations of its biological activity. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy. For example, modifications involving substituents on the furan ring have been shown to influence both the pharmacokinetic properties and biological interactions of the resulting compounds .
Properties
IUPAC Name |
4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O/c11-10-14-7-5(4-12-15-7)9-13-8(16-17(9)10)6-2-1-3-18-6/h1-4H,(H3,11,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJNVFPKLFRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(NN=C4)N=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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